1-Phenyl-3-pyridin-3-ylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

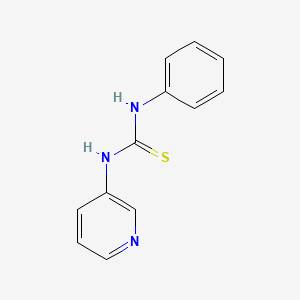

1-Phenyl-3-Pyridin-3-ylthioharnstoff ist eine organische Verbindung mit der Summenformel C12H11N3S. Sie zeichnet sich durch das Vorhandensein einer Phenylgruppe aus, die an eine Thioharnstoffgruppe gebunden ist, die wiederum mit einer Pyridin-3-yl-Gruppe verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-Phenyl-3-Pyridin-3-ylthioharnstoff kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Phenylisothiocyanat mit 3-Aminopyridin. Die Reaktion verläuft typischerweise unter milden Bedingungen, oft in Gegenwart eines Lösungsmittels wie Ethanol oder Acetonitril, und kann eine Erwärmung erfordern, um die Reaktion zu beschleunigen. Das allgemeine Reaktionsschema ist wie folgt:

C6H5NCS+C5H4NNH2→C6H5NHC(S)NHC5H4N

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-Phenyl-3-Pyridin-3-ylthioharnstoff kann ähnliche Synthesewege verwenden, jedoch im größeren Maßstab. Der Prozess würde typischerweise auf Ausbeute und Reinheit optimiert werden, wobei die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sorgfältig kontrolliert werden. Außerdem können Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um das gewünschte Produkt zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

1-Phenyl-3-Pyridin-3-ylthioharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.

Reduktion: Reduktionsreaktionen können die Thioharnstoffgruppe in eine Thiol- oder Aminogruppe umwandeln.

Substitution: Die Phenyl- und Pyridinylgruppen können an elektrophilen oder nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Cl₂, Br₂) oder Nukleophile (z. B. NH₃, OH⁻) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Aminen führen könnte.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Coordination Chemistry

1-Phenyl-3-pyridin-3-ylthiourea serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been studied for their potential applications in catalysis and materials science. For example, it has been reported that this compound can form stable coordination polymers with copper ions, which may exhibit unique electronic properties useful in sensor technologies .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values demonstrated that certain derivatives of thiourea compounds, including this one, were effective against these bacteria . The following table summarizes the antimicrobial activity:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation. For instance, it has been noted to inhibit the activity of proteases like α-chymotrypsin, which play a role in cancer cell metastasis .

Medicinal Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in targeting specific enzymes or receptors. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating various diseases, including metabolic disorders and inflammation-related conditions .

Case Studies

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of thiourea derivatives, including this compound. The study utilized disc diffusion methods to assess antimicrobial efficacy against Escherichia coli and Candida albicans, revealing that certain derivatives exhibited significant antibacterial and antifungal activities .

Investigating Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of thiourea derivatives. The study demonstrated that compounds similar to this compound could effectively reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism by which 1-Phenyl-3-pyridin-3-ylthiourea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis. The exact pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-3-Pyridin-3-ylthioharnstoff kann mit anderen Thioharnstoffderivaten verglichen werden, wie z. B.:

1-Phenyl-3-Pyridin-2-ylthioharnstoff: Ähnliche Struktur, jedoch mit der Pyridinylgruppe in der 2-Position.

1-Phenyl-3-Pyridin-4-ylthioharnstoff: Pyridinylgruppe in der 4-Position.

1-Phenyl-3-Methylthioharnstoff: Methylgruppe anstelle der Pyridinylgruppe.

Diese Verbindungen weisen ähnliche chemische Eigenschaften auf, können sich jedoch in ihrer Reaktivität und biologischen Aktivität aufgrund der Position und Art der Substituenten unterscheiden.

Biologische Aktivität

1-Phenyl-3-pyridin-3-ylthiourea (PPYTU) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of PPYTU, including its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of PPYTU typically involves the reaction of phenyl isothiocyanate with pyridine derivatives. The general synthetic pathway can be outlined as follows:

- Reagents : Phenyl isothiocyanate, 3-pyridinamine.

- Reaction Conditions : The reaction is usually conducted in an organic solvent under reflux conditions.

- Product Isolation : The product is purified through recrystallization or chromatography.

PPYTU exhibits various biological activities primarily through the following mechanisms:

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with PPYTU and its derivatives:

Case Study 1: Enzyme Inhibition

In a study examining the anti-cholinesterase activity of thiourea derivatives, PPYTU was evaluated alongside other compounds. It demonstrated significant inhibition of AChE and BuChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Antiviral Activity

While direct studies on PPYTU's antiviral properties are scarce, related compounds have been tested against various viral strains. For example, derivatives similar to PPYTU have shown moderate antiviral activity against Coxsackievirus B2 and Herpes Simplex Virus type 1, indicating a potential pathway for further research into PPYTU's efficacy against viral infections .

Eigenschaften

CAS-Nummer |

13140-69-7 |

|---|---|

Molekularformel |

C12H11N3S |

Molekulargewicht |

229.30 g/mol |

IUPAC-Name |

1-phenyl-3-pyridin-3-ylthiourea |

InChI |

InChI=1S/C12H11N3S/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16) |

InChI-Schlüssel |

WEBCASPSGDNATE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.